molecular formula C8H6Cl2O B105169 2',5'-Dichloroacetophenone CAS No. 2476-37-1

2',5'-Dichloroacetophenone

Cat. No.: B105169
CAS No.: 2476-37-1
M. Wt: 189.04 g/mol
InChI Key: CYNFEPKQDJHIMV-UHFFFAOYSA-N
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Description

2’,5’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of acetophenone, where two chlorine atoms are substituted at the 2’ and 5’ positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,5’-Dichloroacetophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the acylation of p-dichlorobenzene with acetyl chloride in the presence of a catalyst such as aluminum trichloride. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of 2’,5’-Dichloroacetophenone follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve optimal production efficiency. The product is then purified through distillation and crystallization techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Dichloroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

2’,5’-Dichloroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5’-Dichloroacetophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of certain enzymes and metabolic pathways, depending on the context of its use .

Comparison with Similar Compounds

  • 2’,4’-Dichloroacetophenone
  • 2’,6’-Dichloroacetophenone
  • 3’,4’-Dichloroacetophenone
  • 2’,3’-Dichloroacetophenone

Comparison: 2’,5’-Dichloroacetophenone is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility. These differences can affect its suitability for various applications in research and industry .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNFEPKQDJHIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062452
Record name Ethanone, 1-(2,5-dichlorophenyl)-
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Molecular Weight

189.04 g/mol
Source PubChem
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CAS No.

2476-37-1
Record name 1-(2,5-Dichlorophenyl)ethanone
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Record name Ethanone, 1-(2,5-dichlorophenyl)-
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Record name 2',5'-Dichloroacetophenone
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Record name Ethanone, 1-(2,5-dichlorophenyl)-
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Record name Ethanone, 1-(2,5-dichlorophenyl)-
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Record name 2',5'-dichloroacetophenone
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Record name 2',5'-Dichloroacetophenone
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Synthesis routes and methods

Procedure details

147 g (1.0 mol) of p-dichlorobenzene are completely melted at 60° C. in an apparatus having an attached dropping funnel, stirrer and reflux condenser. 120 g (0.9 mol) of anhydrous AlCl3 are added to the melt. 39.3 g (0.5 mol) of acetyl chloride are then added dropwise to the readily stirrable suspension at 60° C. in the course of about 1 hour, a clear solution slowly resulting. After heating to 110° C., the mixture is stirred at this temperature for 7 hours. After cooling to room temperature, the brown reaction mass is hydrolysed by cautious decantation onto a mixture of 200 ml of water and 200 g of ice. The temperature of the mixture is kept between 30 and 40° C. during the hydrolysis by external cooling. After separation of the phases, the lower, organic phase is washed with 400 ml of water and, after fresh phase separation, subjected to fractional distillation. The aqueous phases are discarded.
Quantity
147 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
39.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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